

# HSD17B13 Expression in Chronic Liver Diseases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |  |
|----------------------|-------------------|-----------|--|--|--|--|
| Compound Name:       | HSD17B13-IN-80-d3 |           |  |  |  |  |
| Cat. No.:            | B15138779         | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the HSD17B family of enzymes, has emerged as a critical player in the pathophysiology of chronic liver diseases. Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is implicated in hepatic lipid metabolism.[1][2][3] This technical guide provides a comprehensive overview of HSD17B13 expression across various chronic liver diseases, details on experimental protocols for its analysis, and insights into the signaling pathways it modulates. A significant body of research highlights a loss-of-function variant of HSD17B13 (rs72613567) that confers protection against the progression of several chronic liver diseases, making it a promising therapeutic target.[4][5][6]

# HSD17B13 Expression in Different Chronic Liver Diseases

The expression of HSD17B13 is dynamically regulated in the context of chronic liver disease, with notable variations observed in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcoholic liver disease (ALD), and chronic viral hepatitis.

# Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)



Multiple studies have demonstrated a significant upregulation of HSD17B13 expression in patients with NAFLD and NASH compared to healthy individuals.[5][7] This increased expression is associated with the accumulation of lipid droplets in hepatocytes.[2]

### **Alcoholic Liver Disease (ALD)**

While direct quantitative protein expression data in ALD is limited, studies have shown that chronic alcohol exposure can lead to an accumulation of HSD17B13 on the surface of lipid droplets.[8] Notably, a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene is strongly associated with a reduced risk of developing alcoholic liver disease and alcoholic cirrhosis.[5][9] This protective effect underscores the pathogenic role of wild-type HSD17B13 in ALD progression.

### **Chronic Hepatitis C (HCV)**

In patients with chronic hepatitis C, HSD17B13 expression appears to be sex-dependent. One study reported a significant 2.241 log-fold change increase in HSD17B13 protein expression in female patients with HCV-induced cirrhosis compared to their male counterparts. Furthermore, the interplay between HSD17B13 and another genetic variant, PNPLA3, has been shown to modulate the risk of developing hepatocellular carcinoma in HCV-infected individuals.[5][10]

### **Chronic Hepatitis B (HBV)**

Data from a study involving a human liver tissue array indicated that while HSD17B13 expression is significantly upregulated in NASH and cirrhotic liver tissues compared to normal liver, there is no significant difference in its expression between HBV-infected and non-infected individuals within these diseased states.[11][12] This suggests that the overall disease pathology, rather than the viral infection itself, may be the primary driver of increased HSD17B13 expression in this context.

## **Quantitative Data on HSD17B13 Expression**

The following tables summarize the available quantitative data on HSD17B13 expression in various chronic liver diseases.



| Disease State                   | Comparison<br>Group              | Method                   | Fold<br>Change/Metric               | Reference            |
|---------------------------------|----------------------------------|--------------------------|-------------------------------------|----------------------|
| NASH                            | Healthy Controls                 | qPCR                     | 5.9-fold higher<br>HSD17B13<br>mRNA | [13][14]             |
| NASH                            | Normal Livers                    | Immunohistoche<br>mistry | IHC Score: 67.85<br>± 1.37          | [7]                  |
| Cirrhosis                       | Normal Livers                    | Immunohistoche<br>mistry | IHC Score: 68.89<br>± 1.71          | [7]                  |
| HCV-induced Cirrhosis (Females) | HCV-induced<br>Cirrhosis (Males) | Proteomics               | 2.241 logFC                         | Not explicitly cited |

| Genetic<br>Variant        | Associated<br>Phenotype                       | Disease<br>Context              | Effect Size                                                | Reference |
|---------------------------|-----------------------------------------------|---------------------------------|------------------------------------------------------------|-----------|
| HSD17B13<br>rs72613567:TA | Reduced risk of<br>alcoholic liver<br>disease | ALD                             | 42% reduction (heterozygotes), 53% reduction (homozygotes) | [5]       |
| HSD17B13<br>rs72613567:TA | Reduced risk of alcoholic cirrhosis           | ALD                             | 42% reduction (heterozygotes), 73% reduction (homozygotes) | [5]       |
| HSD17B13<br>rs72613567:TA | Reduced risk of ALD                           | ALD (Chinese<br>Han population) | 19% decreased<br>risk                                      | [5]       |
| HSD17B13<br>rs72613567    | Reduced ALT<br>and AST levels                 | General<br>Population/NAFL<br>D | P < .002 (ALT), P<br>< .001 (AST)                          | [1]       |

## **Experimental Protocols**



This section provides detailed methodologies for the key experiments used to quantify HSD17B13 expression in liver tissue.

## Immunohistochemistry (IHC) for HSD17B13 in Paraffin-Embedded Liver Sections

Objective: To visualize and semi-quantify the localization of HSD17B13 protein in liver tissue.

### Materials:

- Formalin-fixed, paraffin-embedded liver tissue sections (5 μm)
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
- Blocking solution (e.g., 5% normal goat serum in PBS)
- Primary antibody: Rabbit anti-HSD17B13
- Biotinylated secondary antibody (e.g., goat anti-rabbit)
- Avidin-Biotin Complex (ABC) reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene twice for 5 minutes each.



- Hydrate through a graded ethanol series: 100% (2x5 min), 95% (1x5 min), 70% (1x5 min).
- Rinse with deionized water.
- Antigen Retrieval:
  - Submerge slides in antigen retrieval buffer and heat in a pressure cooker or water bath according to manufacturer's instructions to unmask the antigen epitopes.
  - Allow slides to cool to room temperature.
- Blocking:
  - Wash slides with PBS.
  - Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Incubate sections with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash slides with PBS.
  - Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
- Signal Amplification:
  - Wash slides with PBS.
  - Incubate with ABC reagent for 30 minutes at room temperature.
- Visualization:
  - Wash slides with PBS.



- Apply DAB substrate solution and incubate until the desired brown color develops.
- Rinse with deionized water to stop the reaction.
- · Counterstaining and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded ethanol series and clear with xylene.
  - Mount with a permanent mounting medium.
- Imaging and Analysis:
  - Image slides using a bright-field microscope.
  - Semi-quantitative analysis can be performed by scoring the intensity and percentage of positive staining.

## **Western Blotting for HSD17B13 in Liver Lysates**

Objective: To detect and quantify the relative amount of HSD17B13 protein in liver tissue homogenates.

### Materials:

- · Frozen liver tissue
- RIPA lysis buffer with protease inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)



- Primary antibody: Rabbit anti-HSD17B13
- HRP-conjugated secondary antibody (e.g., goat anti-rabbit)
- Chemiluminescent substrate
- Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

### Procedure:

- Protein Extraction:
  - Homogenize frozen liver tissue in ice-cold RIPA buffer.
  - Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Electrotransfer:
  - Denature equal amounts of protein by boiling in Laemmli buffer.
  - Separate proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Detection:
  - Wash the membrane with TBST.
  - Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing (for loading control):
  - Strip the membrane of the primary and secondary antibodies.
  - Re-probe with an antibody against a loading control protein.
- Analysis:
  - Quantify the band intensities and normalize the HSD17B13 signal to the loading control for relative protein quantification.

## Quantitative PCR (qPCR) for HSD17B13 Gene Expression

Objective: To measure the relative mRNA expression levels of the HSD17B13 gene in liver tissue.

### Materials:

- Frozen liver tissue
- RNA extraction kit (e.g., TRIzol or column-based)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- HSD17B13-specific primers
- Reference gene primers (e.g., GAPDH, ACTB)
- qPCR instrument



### Procedure:

### RNA Extraction:

- Homogenize liver tissue and extract total RNA according to the manufacturer's protocol of the chosen kit.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- cDNA Synthesis:
  - Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction:
  - Set up the qPCR reaction by mixing cDNA, qPCR master mix, and HSD17B13-specific primers.
  - Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
  - Include reactions for a reference gene for normalization.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for HSD17B13 and the reference gene.
  - $\circ$  Calculate the relative expression of HSD17B13 using the  $\Delta\Delta$ Ct method.

# Signaling Pathways and Experimental Workflows HSD17B13 in LXRα/SREBP-1c Signaling Pathway

HSD17B13 expression is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[2][15] This pathway is central to the regulation of lipid metabolism in the liver.





Click to download full resolution via product page

Caption: LXRα activation induces HSD17B13 expression via SREBP-1c.





## HSD17B13 and TGF-β Signaling in Liver Fibrosis

Recent evidence suggests a role for HSD17B13 in modulating Transforming Growth Factor-beta (TGF- $\beta$ ) signaling, a key pathway in liver fibrogenesis.[16] Overexpression of active HSD17B13 in hepatocytes can lead to increased TGF- $\beta$ 1 production, which in turn activates hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.





Click to download full resolution via product page

Caption: HSD17B13 promotes liver fibrosis via TGF-β1 signaling.



### HSD17B13, Retinol Metabolism, and PNPLA3 Interaction

HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] This function intersects with the activity of Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another key player in liver disease genetics, which is involved in retinyl ester hydrolysis in hepatic stellate cells.[2][4] The interplay between variants of HSD17B13 and PNPLA3 can modulate the risk and severity of chronic liver disease.[4][10]



Click to download full resolution via product page

Caption: Interaction of HSD17B13 and PNPLA3 in retinol metabolism.

## **Experimental Workflow for Protein Expression Analysis** in Liver Tissue

The following diagram illustrates a typical workflow for the analysis of protein expression in liver tissue samples, from sample collection to data analysis.





Click to download full resolution via product page

Caption: General workflow for liver protein expression analysis.

## Conclusion

HSD17B13 is a key regulator of hepatic lipid metabolism with significant implications for the pathogenesis of a range of chronic liver diseases. Its expression is generally upregulated in diseased states, and a naturally occurring loss-of-function variant provides protection,



highlighting its potential as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of HSD17B13 in liver disease and to explore novel therapeutic strategies targeting this enzyme.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - 华东师范大学 [pure.ecnu.edu.cn:443]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay of PNPLA3 and HSD17B13 Variants in Modulating the Risk of Hepatocellular Carcinoma among Hepatitis C Patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]



- 14. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 15. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [HSD17B13 Expression in Chronic Liver Diseases: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138779#hsd17b13-expression-in-different-chronic-liver-diseases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com